3-Chlorobenzaldehyde oxime
Overview
Description
3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis
Oximes, such as this compound, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .Scientific Research Applications
Antioxidant Properties
3-Chlorobenzaldehyde oxime, like other oxime compounds, shows potential as an antioxidant. A study on a related oxime compound, 3-(phenylhydrazono) butan-2-one oxime, revealed its ability to decrease lipid peroxidation induced by hydrogen peroxide and other agents, suggesting a broader antioxidant capability within the oxime class (Puntel et al., 2008).
Synthesis of Protein-Polysaccharide Conjugate Vaccines
Oxime chemistry, including compounds like this compound, is used in bioconjugation for vaccine development. For instance, efficient bioconjugation of proteins and polysaccharides using oxime formation is key in creating conjugate vaccines. These methods, demonstrated to be compatible with current vaccine synthesis techniques, significantly improve yields and simplify vaccine production processes (Lees et al., 2006).
Beckmann Rearrangement and Organic Synthesis
This compound is useful in the Beckmann rearrangement, a reaction important in organic synthesis. For example, O-(chlorooxalyl)oximes, formed from reactions involving oximes, can be rearranged using antimony pentachloride to yield nitrilium hexachloroantimonates, highlighting the compound's role in generating useful intermediates and end-products in organic chemistry (Jochims et al., 1990).
Versatility in Synthetic Applications
Oximes such as this compound offer a wide range of synthetic applications, from preparation to diverse uses in organic chemistry. They serve as functional groups in various synthetic strategies, emphasizing their versatility and importance in the field (Ahmed et al., 2020).
Role in Cell Death and Pharmaceutical Research
Some oximes, including derivatives of this compound, have been studied for their effects on cellular processes like apoptosis and necrosis. These findings open possibilities for their use in pharmaceutical research, beyond their traditional roles as antidotes to organophosphates (Zandona et al., 2021).
Contribution to Structural Chemistry and Drug Development
Oxime derivatives, such as this compound, play a significant role in structural chemistry, contributing to the understanding of molecular structures and interactions. This knowledge is vital in drug design and development (Purushothaman & Thiruvenkatam, 2017).
Synthesis of Steroidal Haptens for Immunology
In immunology, oximes like this compound are used in synthesizing steroidal haptens. This synthesis enhances the specificity of immune responses, demonstrating the compound's application in medical research and vaccine development (Janoski et al., 1974).
Metal-Involving Synthesis and Reactions
This compound is part of a class of compounds involved in metal-mediated and metal-catalyzed reactions. These reactions have applications in synthesizing metal complexes, functionalizing oximes, and creating various organic species, including heterocyclic systems. This highlights the compound's potential in chemistry and material science (Bolotin et al., 2017).
Physical Organic Chemistry Aspects
In physical organic chemistry, the study of oximes, including this compound, provides insights into molecular structures and electron/proton localization. These studies are essential for understanding chemical properties and reactivity, influencing the development of new synthetic methods (Irshaidat, 2008).
Crystallography and Stereochemistry
The study of oximes like this compound contributes to crystallography and stereochemistry. Detailed crystallographic data enhance the understanding of molecular interactions and structure, which is vital for the development of new materials and drugs (Jerslev, 1950).
Reactivation of Inhibited Enzymes
Oximes, including this compound derivatives, are studied for their ability to reactivate enzymes inhibited by organophosphorus compounds. This research is significant for developing antidotes for chemical warfare agents and pesticides (Delfino & Figueroa-Villar, 2009).
Biocompatible Hydrogels in Biomedical Engineering
Oxime chemistry is instrumental in forming hydrogels that support cell adhesion, a critical aspect of biomedical engineering. These hydrogels, made using oxime-linked networks, have tunable mechanical properties and biocompatibility, making them suitable for various medical applications (Grover et al., 2012).
Mechanism of Action
Target of Action
The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.
Mode of Action
Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.
Biochemical Pathways
The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.
Result of Action
The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.
Action Environment
The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.
Safety and Hazards
Future Directions
Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of aldehydes to oximes. This interaction is crucial for the synthesis of various bioactive compounds, including cyanogenic glucosides and glucosinolates . Additionally, this compound can act as a nucleophile, reacting with electrophilic carbonyl groups to form stable oxime derivatives .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, oximes, including this compound, can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This modulation can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition to carbonyl groups. This reaction forms a stable oxime linkage, which can further undergo rearrangement reactions such as the Beckmann rearrangement to form amides or nitriles . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various bioactive metabolites. These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in the synthesis of cyanogenic glucosides and glucosinolates underscores its role in plant and animal metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular sites . The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Properties
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODJOFVRYPMO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34158-71-9 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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